Cas no 1007821-10-4 (2-methyl-N-(3-methylphenyl)-5-(2-phenylethenesulfonamido)benzene-1-sulfonamide)

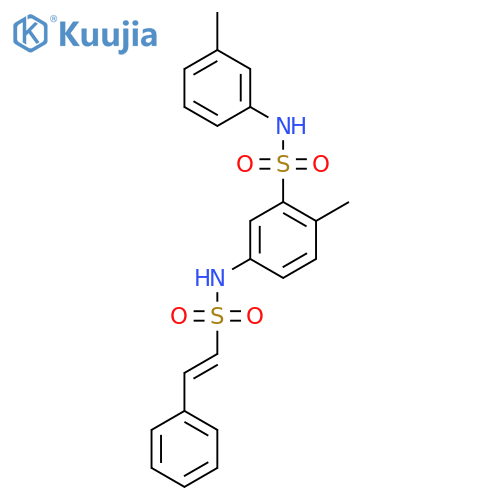

1007821-10-4 structure

商品名:2-methyl-N-(3-methylphenyl)-5-(2-phenylethenesulfonamido)benzene-1-sulfonamide

2-methyl-N-(3-methylphenyl)-5-(2-phenylethenesulfonamido)benzene-1-sulfonamide 化学的及び物理的性質

名前と識別子

-

- 1007821-10-4

- 2-methyl-N-(3-methylphenyl)-5-(2-phenylethenesulfonamido)benzene-1-sulfonamide

- EN300-26585495

- AKOS000974417

- Z45579045

-

- インチ: 1S/C22H22N2O4S2/c1-17-7-6-10-20(15-17)24-30(27,28)22-16-21(12-11-18(22)2)23-29(25,26)14-13-19-8-4-3-5-9-19/h3-16,23-24H,1-2H3/b14-13+

- InChIKey: CYSXBPTWQXMACA-BUHFOSPRSA-N

- ほほえんだ: S(C1C=C(C=CC=1C)NS(/C=C/C1C=CC=CC=1)(=O)=O)(NC1C=CC=C(C)C=1)(=O)=O

計算された属性

- せいみつぶんしりょう: 442.10209953g/mol

- どういたいしつりょう: 442.10209953g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 2

- 水素結合受容体数: 6

- 重原子数: 30

- 回転可能化学結合数: 7

- 複雑さ: 777

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 1

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 109Ų

- 疎水性パラメータ計算基準値(XlogP): 4.1

2-methyl-N-(3-methylphenyl)-5-(2-phenylethenesulfonamido)benzene-1-sulfonamide 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-26585495-0.05g |

2-methyl-N-(3-methylphenyl)-5-(2-phenylethenesulfonamido)benzene-1-sulfonamide |

1007821-10-4 | 95.0% | 0.05g |

$212.0 | 2025-03-20 |

2-methyl-N-(3-methylphenyl)-5-(2-phenylethenesulfonamido)benzene-1-sulfonamide 関連文献

-

Adam G. L. Schafer,Victoria M. Borland,Ellen J. Yezierski Chem. Educ. Res. Pract., 2021,22, 457-475

-

Megan H. J. Oh,Darcy J. Gentleman,Gregory D. Scholes Phys. Chem. Chem. Phys., 2006,8, 5079-5085

-

3. Stabilization and compressive strain effect of AuCu core on Pt shell for oxygen reduction reaction†Jinhua Yang,Xiaojun Chen,Xianfeng Yang,Jackie Y. Ying Energy Environ. Sci., 2012,5, 8976-8981

-

Priyanka Tiwari,Manish Yadav,Aiswarjya Bastia,G. C. Pandey,Chandana Rath New J. Chem., 2021,45, 22396-22405

-

Michael Bachmann,Olivier Blacque,Koushik Venkatesan Dalton Trans., 2015,44, 10003-10013

1007821-10-4 (2-methyl-N-(3-methylphenyl)-5-(2-phenylethenesulfonamido)benzene-1-sulfonamide) 関連製品

- 1019552-09-0(2-chloro-N-[(pyridin-4-yl)methyl]aniline)

- 4394-04-1(2-(2,6-dimethylphenyl)aminopyridine-3-carboxylic acid)

- 136081-47-5(3-Acetyl-4-hydroxybenzene-1-sulfonamide)

- 864940-45-4(ethyl 2-(3-fluorobenzamido)thiophene-3-carboxylate)

- 1804271-08-6(6-Trifluoromethyl-1H-benzimidazole-5-sulfonyl chloride)

- 244189-70-6(3-(propan-2-yl)aminopropanoic acid hydrochloride)

- 2639411-78-0(6-(Propan-2-yloxy)-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride)

- 184163-55-1(2-Fluoro-5-hydrazinylbenzoic acid)

- 850189-76-3(N-(3-chloro-1,4-dioxo-1,4-dihydronaphthalen-2-yl)benzenesulfonamide)

- 1368221-70-8(2-amino-1,2,4triazolo1,5-apyridine-8-carbonitrile)

推奨される供給者

Hangzhou Runyan Pharmaceutical Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Shanghai Xinsi New Materials Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Wuhan ChemNorm Biotech Co.,Ltd.

ゴールドメンバー

中国のサプライヤー

試薬

Xiamen PinR Bio-tech Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Chong Da Prostaglandin Fine Chemicals Co., Ltd.

ゴールドメンバー

中国のサプライヤー

試薬